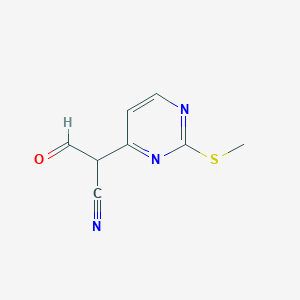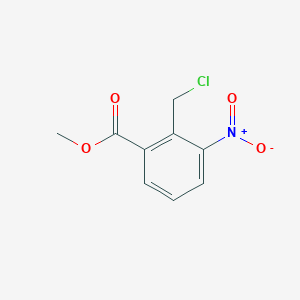![molecular formula C12H15F2N B1421459 [1-(2,6-Difluorophenyl)cyclopentyl]methanamine CAS No. 1235439-03-8](/img/structure/B1421459.png)
[1-(2,6-Difluorophenyl)cyclopentyl]methanamine
Overview
Description
[1-(2,6-Difluorophenyl)cyclopentyl]methanamine: is a chemical compound with the molecular formula C12H15F2N and a molecular weight of 211.25 g/mol . It is a useful research chemical, often employed in various scientific studies due to its unique structural properties.
Preparation Methods
The synthesis of [1-(2,6-Difluorophenyl)cyclopentyl]methanamine typically involves the reaction of 2,6-difluorobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[1-(2,6-Difluorophenyl)cyclopentyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using in the presence of a to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile.
Scientific Research Applications
[1-(2,6-Difluorophenyl)cyclopentyl]methanamine is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2,6-Difluorophenyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar compounds to [1-(2,6-Difluorophenyl)cyclopentyl]methanamine include:
[1-(2,6-Difluorophenyl)cyclopentyl]methanol: Differing by the presence of a hydroxyl group instead of an amine.
[1-(2,6-Difluorophenyl)cyclopentyl]methane: Lacking the amine group entirely.
[1-(2,6-Difluorophenyl)cyclopentyl]methylamine: Featuring a methyl group attached to the amine.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
[1-(2,6-difluorophenyl)cyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMVQGTXUIMFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine](/img/structure/B1421377.png)
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)
![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)










